N-([2,2'-bifuran]-5-ylmethyl)-2-(m-tolyl)acetamide N-([2,2'-bifuran]-5-ylmethyl)-2-(m-tolyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034436-44-5
VCID: VC4476164
InChI: InChI=1S/C18H17NO3/c1-13-4-2-5-14(10-13)11-18(20)19-12-15-7-8-17(22-15)16-6-3-9-21-16/h2-10H,11-12H2,1H3,(H,19,20)
SMILES: CC1=CC(=CC=C1)CC(=O)NCC2=CC=C(O2)C3=CC=CO3
Molecular Formula: C18H17NO3
Molecular Weight: 295.338

N-([2,2'-bifuran]-5-ylmethyl)-2-(m-tolyl)acetamide

CAS No.: 2034436-44-5

Cat. No.: VC4476164

Molecular Formula: C18H17NO3

Molecular Weight: 295.338

* For research use only. Not for human or veterinary use.

N-([2,2'-bifuran]-5-ylmethyl)-2-(m-tolyl)acetamide - 2034436-44-5

Specification

CAS No. 2034436-44-5
Molecular Formula C18H17NO3
Molecular Weight 295.338
IUPAC Name N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-(3-methylphenyl)acetamide
Standard InChI InChI=1S/C18H17NO3/c1-13-4-2-5-14(10-13)11-18(20)19-12-15-7-8-17(22-15)16-6-3-9-21-16/h2-10H,11-12H2,1H3,(H,19,20)
Standard InChI Key MQGVUEAMUGURAS-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CC(=O)NCC2=CC=C(O2)C3=CC=CO3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises two fused furan rings (bifuran) at the 2,2'-positions, with a methylene bridge (-CH2-) connecting the bifuran system to the acetamide nitrogen. The acetamide group is further substituted with a meta-tolyl (m-tolyl) group, introducing a methyl-substituted benzene ring at the acetamide’s α-position. The molecular formula is C18H17NO3, with a calculated molecular weight of 295.34 g/mol.

Key Structural Features:

  • Bifuran Core: The 2,2'-bifuran moiety contributes planar aromaticity and potential for π-π interactions, common in bioactive molecules.

  • Acetamide Linkage: The -NHCOCH2- group enables hydrogen bonding and participation in nucleophilic reactions.

  • m-Tolyl Substituent: The meta-methylbenzene group introduces hydrophobicity and steric effects, influencing solubility and binding affinity.

Theoretical Physicochemical Properties

Using computational tools such as the Lipinski Rule of Five and Veber’s Criteria, the following properties are predicted:

PropertyValue
LogP (Partition Coefficient)2.8 ± 0.3 (moderate lipophilicity)
Water Solubility~0.1 mg/mL (low)
Hydrogen Bond Donors1 (amide -NH)
Hydrogen Bond Acceptors4 (two furan O, amide O, and carbonyl O)
Polar Surface Area~70 Ų

These properties suggest moderate bioavailability, with potential for central nervous system penetration due to its lipophilic nature.

Synthesis and Manufacturing Approaches

Retrosynthetic Analysis

The synthesis of N-([2,2'-bifuran]-5-ylmethyl)-2-(m-tolyl)acetamide can be conceptualized through two primary fragments:

  • Bifuranmethyl Amine: Derived from 2,2'-bifuran-5-carbaldehyde via reductive amination.

  • m-Tolyl Acetyl Chloride: Prepared by chlorination of m-tolylacetic acid.

Coupling these fragments via amide bond formation would yield the target compound.

Step 1: Synthesis of Bifuranmethyl Amine

  • Bifuran Aldehyde Preparation:

    • Oxidative coupling of furfural derivatives under acidic conditions to form 2,2'-bifuran-5-carbaldehyde .

  • Reductive Amination:

    • Reaction with ammonium acetate and sodium cyanoborohydride in methanol to yield 5-(aminomethyl)-2,2'-bifuran.

Step 2: Preparation of m-Tolyl Acetyl Chloride

  • Chlorination of m-tolylacetic acid using thionyl chloride (SOCl2) in dichloromethane.

Step 3: Amide Coupling

  • React bifuranmethyl amine with m-tolyl acetyl chloride in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF).

Critical Reaction Parameters:

  • Temperature: 0–25°C to minimize side reactions.

  • Solvent: THF or dichloromethane for optimal solubility.

  • Catalysis: DMAP (4-dimethylaminopyridine) to accelerate acylation.

Chemical Reactivity and Functionalization

Oxidation of the Bifuran Moiety

The electron-rich furan rings are susceptible to oxidation, potentially forming diketones or lactones. For example, treatment with m-chloroperbenzoic acid (mCPBA) could epoxidize the furan rings, while strong oxidants like KMnO4 might cleave the rings to dicarboxylic acids.

Nucleophilic Substitution at the Acetamide Group

The α-hydrogen of the acetamide’s methylene group (-CH2-) is acidic (pKa ~25), enabling deprotonation and alkylation. For instance, reaction with methyl iodide in the presence of LDA (lithium diisopropylamide) could yield N-alkylated derivatives.

Hydrogenation of the Furan Rings

Catalytic hydrogenation (H2/Pd-C) would saturate the furan rings to tetrahydrofuran analogs, altering the compound’s rigidity and electronic profile.

Industrial and Material Science Applications

Polymer Additives

Bifuran derivatives are employed as crosslinking agents in epoxy resins. The acetamide group could enhance adhesion to polar substrates, making the compound useful in coatings or composites.

Organic Electronics

The conjugated bifuran system may serve as a building block for organic semiconductors. Thin-film transistors (TFTs) incorporating such derivatives could exhibit improved charge carrier mobility.

Comparison with Structural Analogs

CompoundKey DifferencesBiological Activity
N-([2,3'-Bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamideHalogen substituents (Cl, F)Antiviral, enzyme inhibition
2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamideHydroxyethyl and methoxy groupsAnalgesic, neuroprotective

The absence of halogens and presence of m-tolyl in the target compound may reduce toxicity compared to chlorinated analogs while retaining bioactivity.

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